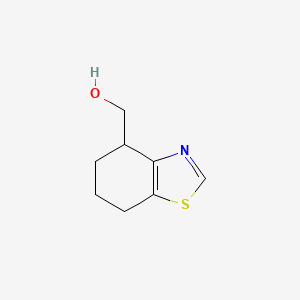
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol is an organic compound that belongs to the class of benzothiazoles It is characterized by a benzene ring fused to a thiazole ring, with a methanol group attached to the fourth carbon of the tetrahydrobenzothiazole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol can be achieved through several methods. One common approach involves the Hantzsch synthesis, where 3,3,5-trimethylcyclohexanone is treated with iodine and thiourea to form an intermediate, which is then further processed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fractional crystallization and purification to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various substituents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups such as aldehydes, carboxylic acids, and halides .
Wissenschaftliche Forschungsanwendungen
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active sites of HDAC enzymes, preventing them from deacetylating histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4,5,6,7-tetrahydrobenzothiazole-4-methanol
- 4,5,6,7-Tetrahydrobenzothiazole-2-amine
Uniqueness
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H11NOS |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylmethanol |
InChI |
InChI=1S/C8H11NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h5-6,10H,1-4H2 |
InChI-Schlüssel |
OPITVRBXKRIOFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)SC=N2)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














